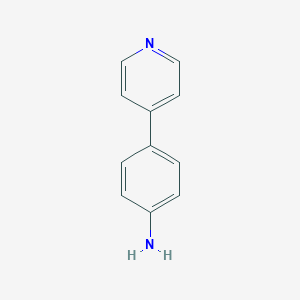

4-(Pyridin-4-yl)aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-4-yl)aniline often involves multicomponent reactions and coordination polymer formation. For instance, the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline leverages a multicomponent reaction, illustrating the compound's synthesis versatility and the potential for deriving a large library of similar structures. This methodology is pivotal for exploring the chemical space around this compound derivatives (Almesaker et al., 2007).

Molecular Structure Analysis

Crystal structure investigations of compounds structurally related to this compound reveal intricate details about their molecular geometry. For example, the study of a chiral secondary amine derivative of this compound shows significant insights into its stereochemistry and crystal packing, as characterized by various spectroscopic and X-ray diffraction techniques (Adeleke & Omondi, 2022).

Chemical Reactions and Properties

This compound derivatives participate in a variety of chemical reactions, highlighting their reactivity and utility in synthesizing complex molecules. The reactivity of such compounds with cupric acetate to mediate C-H amination demonstrates their potential in organic synthesis, offering a pathway to aminated benzamide derivatives and quinazolinone derivatives (Zhao et al., 2017).

Physical Properties Analysis

The physical properties of this compound and its derivatives, including their crystallinity, morphology, and phase behavior, are essential for their application in material science. Studies utilizing spectroscopic and crystallographic techniques provide valuable information on these compounds' physical characteristics, demonstrating their diverse structural and supramolecular features (Krishnan et al., 2021).

Applications De Recherche Scientifique

Synthèse de matériaux électrochromes

“4-(Pyridin-4-yl)aniline” a été utilisé dans la synthèse de nouveaux matériaux électrochromes. Ces matériaux changent de couleur lorsqu'un champ électrique est appliqué. Les composés présentent un transfert de charge intramoléculaire en raison de leur structure électronique « push-pull » .

Amélioration de la contractilité cardiaque

“this compound” peut être diazotée, nitrée et réduite pour former “2-Amino-4-(4-pyridyl)phenol”, qui s'est avéré augmenter la contractilité cardiaque .

Synthèse de dérivés d'acide boronique

“this compound” est dérivé de “4-Pyridineboronic Acid”, un dérivé d'acide boronique. Les acides boroniques et leurs dérivés ont trouvé des applications dans divers domaines de la chimie, notamment la synthèse organique, la chimie médicinale et la science des matériaux .

Mécanisme D'action

Safety and Hazards

The safety data sheet for 4-(Pyridin-4-yl)aniline indicates that it can cause skin and eye irritation . Therefore, it is recommended to handle this compound in a well-ventilated place and to wear suitable protective clothing. Avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools are also advised .

Propriétés

IUPAC Name |

4-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVYVZSNXXTOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363753 | |

| Record name | 4-(Pyridin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13296-04-3 | |

| Record name | 4-(Pyridin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Beyond its role as a ligand, what other interesting properties does 4-(pyridin-4-yl)aniline exhibit?

A: Li et al. demonstrated the ability of this compound to act as a Lewis base, specifically interacting with the Lewis acidic boron center in 7-bromo-5,9-dioxa-13b-boranaphtho[3,2,1de]anthracene (BrBA). [] This interaction disrupts the self-assembly of BrBA, leading to a reversible "capture-release" mechanism that modulates room temperature phosphorescence (RTP). [] This finding suggests potential applications of this compound and its derivatives in stimulus-responsive materials, particularly in areas like sensing and display technologies.

Q2: Are there any analytical techniques highlighted in the research that are particularly useful for studying this compound and its complexes?

A2: The research emphasizes several key analytical techniques:

- Single-crystal XRD: Provides detailed structural information about the coordination mode of this compound in metal complexes. []

- X-ray absorption spectroscopy: Offers insights into the electronic structure and local environment of metal centers coordinated to the ligand. []

- Variable-temperature NMR spectroscopy: Helps in understanding dynamic processes, such as isomerization or ligand exchange, occurring in solution. []

- DFT calculations: Complement experimental findings by providing theoretical insights into electronic structure, energy levels, and potential reaction pathways. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)

![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)